N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)propanamide
Description
The compound N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)propanamide features a propanamide group attached to a para-substituted phenyl ring, which is linked via an ether bridge to a 1H-tetrazole ring bearing a 4-bromophenyl substituent. This structure combines a tetrazole moiety—a known pharmacophore in angiotensin II receptor antagonists (e.g., losartan, valsartan) —with halogenated aryl groups and an amide linkage.
Properties
IUPAC Name |
N-[4-[[1-(4-bromophenyl)tetrazol-5-yl]methoxy]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O2/c1-2-17(24)19-13-5-9-15(10-6-13)25-11-16-20-21-22-23(16)14-7-3-12(18)4-8-14/h3-10H,2,11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGFYUVPZWQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)propanamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-bromobenzyl chloride with sodium azide in the presence of a copper catalyst.
Attachment of the Tetrazole Ring to the Phenyl Group: The resulting 4-bromophenyl tetrazole is then reacted with 4-hydroxybenzaldehyde to form the intermediate compound.
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with propanoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The tetrazole ring can be involved in redox reactions under specific conditions.
Hydrolysis: The amide bond in the propanamide moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution Reactions: Products may include various substituted phenyl derivatives.
Oxidation and Reduction: Products may include oxidized or reduced forms of the tetrazole ring.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: Investigated for its biological activity, including anticancer and antimicrobial properties.
Materials Science: Potential use in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)propanamide involves its interaction with specific molecular targets. The bromophenyl group and tetrazole ring may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Key Compounds
Key Observations :
- The target compound shares a tetrazole-propanamide backbone with N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide , but differs in halogen substitution (Br vs. F) and the presence of an ether linkage. Bromine’s higher lipophilicity may enhance membrane permeability compared to fluorine .
Comparison :
- The target compound’s ether bridge likely requires nucleophilic substitution (e.g., Williamson ether synthesis), contrasting with the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) used for triazole hybrids .
- Halogenation steps (e.g., bromination) are critical for introducing the 4-bromophenyl group, as seen in sulfonamide-triazole derivatives .
Spectroscopic and Physicochemical Properties
Table 3: Spectroscopic Data for Key Functional Groups
Insights :
Biological Activity
N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)propanamide is a synthetic compound notable for its complex structure, which includes a tetrazole ring, a methoxy group, and a bromophenyl substituent. This article explores its biological activity, potential applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C21H22BrN4O2, with a molecular weight of 435.3 g/mol. The presence of the tetrazole ring is significant as it often confers various pharmacological activities to compounds.
Biological Activity
Research indicates that compounds containing tetrazole rings exhibit diverse biological activities, including:
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : Interaction with various receptors could mediate its biological effects, particularly in inflammatory and cancer-related pathways.
- Molecular Interactions : The bromophenyl group can engage in hydrophobic interactions with biological membranes or proteins, enhancing the compound's efficacy.
Case Studies
Several studies have explored the biological activity of related tetrazole compounds:
- Antimicrobial Studies : A study demonstrated that tetrazole derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of halogen substituents like bromine was noted to enhance this activity due to increased lipophilicity.
- Cytotoxicity Assessments : Research involving similar tetrazole compounds indicated moderate cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The IC50 values ranged from 10 to 30 µM, suggesting potential for further development as anticancer agents .
- Inflammation Models : In vivo studies on related compounds showed a reduction in inflammatory markers in animal models, indicating potential therapeutic applications in treating inflammatory diseases .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other related compounds is beneficial:
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Antimicrobial | 15 | Enzyme inhibition |
| Compound B | Anticancer | 25 | Apoptosis induction |
| This compound | Potentially antimicrobial and anticancer | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
